molecular formula C17H22N4 B10825774 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B10825774
M. Wt: 282.4 g/mol
InChI Key: IHHALLDEDARSAL-UHFFFAOYSA-N
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Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

InChI

InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)

InChI Key

IHHALLDEDARSAL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation-Cyclization Sequences

A two-step acylation/cyclization protocol is widely employed to construct the pyrimido[4,5-d]azepine core. Intermediate 6-amino-5-(methylaminomethyl)pyrimidine is treated with chloroacetyl chloride in dichloromethane to form ((6-aminopyrimidin-5-yl)methyl)-2-chloroacetamide. Heating this intermediate in dimethylformamide (DMF) at 110°C induces cyclization, yielding the seven-membered azepine ring. This method achieves cyclization efficiencies of 68–85%, depending on substituent steric effects.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps. In a reported synthesis of N9-benzyl pyrimidodiazepines, 7-chloropropyl-8-bromo-1,3-dimethylxanthine derivatives were reacted with substituted benzylamines under microwave conditions (150°C, 20 min), achieving 70–90% yields. Adapting this protocol, the azepine ring in the target compound can be formed by reacting brominated pyrimidine precursors with dimethylamine under similar microwave-assisted conditions.

Functionalization and Substitution Reactions

N-Methylation and Benzylation

The N,9-dimethyl groups are introduced via nucleophilic substitution. Treating the azepine intermediate with methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile selectively methylates the secondary amine at position 9. Subsequent benzylation at position 2 is achieved using benzyl bromide and a palladium catalyst (e.g., Pd(OAc)2 with Xantphos ligand), which facilitates C–N bond formation without requiring harsh bases.

Suzuki Coupling for Aryl Group Diversification

For analogues with substituted benzyl groups, Suzuki-Miyaura coupling is employed. A brominated intermediate at position 2 undergoes cross-coupling with arylboronic acids (e.g., 4-ethylphenylboronic acid) using Pd(PPh3)4 and K2CO3 in toluene/ethanol, yielding functionalized derivatives with 65–80% efficiency.

Optimization of Reaction Conditions

Catalytic Systems

Palladium catalysts dominate functionalization steps. Comparative studies show that Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) enhances coupling yields by reducing oxidative addition barriers. For example, benzylation reactions using Pd(OAc)2/XPhos achieve 92% conversion versus 78% with PPh3.

Solvent and Temperature Effects

Cyclization yields improve in polar aprotic solvents. DMF outperforms toluene or THF due to its high dielectric constant stabilizing transition states. Elevated temperatures (110–130°C) are critical for overcoming ring strain in azepine formation, though microwave methods reduce thermal degradation.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)Key AdvantagesLimitations
Acylation-Cyclization358Scalable, minimal byproductsRequires halogenated intermediates
Microwave-Assisted272Rapid, high efficiencySpecialized equipment needed
Palladium-Catalyzed465Broad substrate scopeCostly catalysts

Mechanistic Insights

The cyclization step proceeds via an iminium intermediate under acidic conditions, as demonstrated by DFT calculations. Protonation of the aminomethyl group generates a reactive electrophile, which undergoes intramolecular attack by the pyrimidine nitrogen, forming the azepine ring through a low-energy-hydride shift pathway .

Chemical Reactions Analysis

PF 04479745 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions would typically include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity:
Research indicates that derivatives of pyrimido[4,5-d]azepine compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can surpass the efficacy of established anticonvulsants like phenobarbital in animal models. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific sites can enhance their anticonvulsant effects, indicating a promising avenue for developing new treatments for epilepsy and related disorders .

Serotonin Receptor Agonism:
The compound has been identified as a potential agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neurological and psychiatric conditions. Activation of the 5-HT2C receptor has been linked to appetite regulation and mood stabilization, suggesting that this compound could be explored for treating conditions such as depression and anxiety disorders .

Synthesis and Derivative Exploration

Synthetic Pathways:
The synthesis of 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves several key steps that can be modified to produce various derivatives with altered pharmacological profiles. Research has focused on optimizing these synthetic routes to enhance yield and purity while exploring different substituents that may affect biological activity .

Case Studies and Experimental Findings

Study Focus Findings
King et al., 2011Anticonvulsant ActivityIdentified significant anticonvulsant effects in animal models with certain N-benzyl derivatives showing higher potency than traditional drugs .
Torregrosa et al., 2015Sodium Channel ModulationCompounds demonstrated high levels of sodium channel slow inactivation; promising for seizure management .
Yong et al., 2018Anticancer ActivityExplored thieno[2,3-d]pyrimidine derivatives; similar structural frameworks indicate potential for tumor cell inhibition .

Comparison with Similar Compounds

PF 04479745 is similar to other compounds that act as agonists at the 5-HT2C receptor, such as lorcaserin. PF 04479745 is unique in its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors . This selectivity reduces the likelihood of side effects associated with activation of the 5-HT2A and 5-HT2B receptors, making PF 04479745 a valuable tool for research.

Similar compounds include:

Biological Activity

The compound 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a member of the pyrimido[4,5-d]azepine class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H22N4
  • Molecular Weight : 290.39 g/mol
  • CAS Number : Not specifically listed but can be referenced through PubChem (CID 25071230) .

The structure features a benzyl group and a dimethyl substitution at the nitrogen atom, contributing to its pharmacological properties.

Pharmacological Profile

Research indicates that compounds within the pyrimido[4,5-d]azepine class exhibit significant biological activities, particularly as 5-HT2C receptor agonists . This receptor is implicated in various physiological processes including mood regulation and appetite control .

  • Antidepressant Effects :
    • Studies have shown that 5-HT2C agonists can produce antidepressant-like effects in animal models. The modulation of serotonin receptors is critical for the treatment of depression and anxiety disorders.
  • Anti-inflammatory Properties :
    • Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective benefits through the modulation of inflammatory responses in CNS diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Agonism : As a 5-HT2C agonist, it enhances serotonergic signaling which is crucial for mood stabilization.
  • Inhibition of Bromodomain Containing Proteins (BCPs) : Similar compounds have shown efficacy in inhibiting BCPs which play a role in transcriptional regulation and cancer progression .

Case Studies and Experimental Evidence

  • Case Study on Antidepressant Activity :
    • A study involving animal models demonstrated that administration of pyrimido[4,5-d]azepine derivatives resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft.
  • Anti-inflammatory Study :
    • In vitro assays showed that the compound could reduce levels of IL-1β and TNF-α in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection in Ischemic Models :
    • Experimental ischemic models revealed that treatment with this compound led to reduced infarct size and improved neurological outcomes post-injury .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Antidepressant5-HT2C receptor agonism
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of inflammatory pathways

Table 2: Comparative Analysis with Related Compounds

Compound NameActivity TypePotency (IC50)
2-benzyl-N,N-dimethyl...Antidepressant33 nM (in vitro)
Thienotriazolodiazepine derivativesAnti-cancer49 nM (BRD4 inhibition)
Other pyrimido derivativesNeuroprotectiveVariable

Q & A

Q. How can researchers optimize the synthesis of 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, stepwise coupling reactions using K₂CO₃ in polar aprotic solvents like DMF, followed by column chromatography (silica gel) to isolate the target compound, can enhance purity ≥98% . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., benzylamine derivatives) are critical to maximizing yield .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
  • High-Performance Liquid Chromatography (HPLC) : To verify purity (≥98% as per commercial standards) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (282.38 g/mol) and fragmentation patterns .

Q. What solvent systems are recommended for solubility testing in biological assays?

  • Methodological Answer : Due to the compound’s hydrophobic azepine core, dimethyl sulfoxide (DMSO) is typically used as a primary solvent. For aqueous compatibility, dilute stock solutions in PBS (pH 7.4) with ≤0.1% DMSO to avoid cellular toxicity. Solubility profiles should be validated using UV-Vis spectroscopy at λmax ~260 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. For instance, ICReDD’s integrated approach combines reaction path searches with experimental data to predict regioselectivity in azepine functionalization. Software like Gaussian or COMSOL Multiphysics simulates steric and electronic effects of the benzyl and methyl substituents .

Q. What strategies resolve contradictory bioactivity data across different assay conditions?

  • Methodological Answer :
  • Orthogonal Assays : Use enzymatic (e.g., cholinesterase inhibition) and cell-based assays to cross-validate target engagement.
  • Variable Control : Standardize pH, temperature, and incubation times. For example, conflicting IC₅₀ values in acetylcholinesterase assays may arise from differences in buffer ionic strength .
  • Meta-Analysis : Apply multivariate statistics (ANOVA) to isolate confounding variables .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Replace the benzyl group with electron-withdrawing groups (e.g., 4-Cl-benzyl) to assess π-π stacking interactions.
  • Side Chain Engineering : Introduce polar substituents (e.g., -OH, -NH₂) at the pyrimidine N-position to improve solubility.
  • Biological Testing : Prioritize derivatives with <50 nM binding affinity in kinase inhibition assays .

Q. What experimental designs minimize synthetic byproducts during multi-step reactions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading (e.g., Pd/C) and reaction time.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and terminate reactions at >90% conversion.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce side reactions .

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